Oudemansin L
Description
Discovery and Isolation of Oudemansin L
The identification of this compound is a result of systematic screening of fungal metabolites.
This compound, along with the novel 9-methoxystrobilurin derivatives, was isolated from submerged liquid cultures of the basidiomycete Favolaschia pustulosa. acs.orgnih.gov The specific strain used was from the Xenova culture collection, designated as X27732. acs.orgnih.gov The cultivation of this fungus under controlled laboratory conditions is essential for the production and subsequent extraction of these metabolites. While specific media compositions can vary, the successful cultivation of related Oudemansiella species has been achieved on various substrates, including oak sawdust mixed with rice bran. researchgate.net For instance, Oudemansiella radicata has shown stable mycelial growth on oak sawdust supplemented with 5% to 20% rice bran. researchgate.net The cultivation of Oudemansiella canarii has been successful on lignocellulosic wastes like cottonseed hull, sawdust, and corncob, supplemented with wheat bran and lime, and incubated at 25°C in the dark with 70% relative humidity. maxapress.com
| Cultivation Parameter | Details |
| Fungal Source | Favolaschia pustulosa (strain X27732) |
| Cultivation Method | Submerged liquid cultures |
| Related Species Cultivation | Oudemansiella radicata on oak sawdust with rice bran |
| Related Species Cultivation | Oudemansiella canarii on lignocellulosic wastes with wheat bran |
| Incubation Temperature | ~25°C |
| Humidity | ~70% (for related species) |
| Light Conditions | Dark incubation |
The discovery of oudemansins and strobilurins dates back to the late 1970s. apsnet.orgnih.gov Strobilurins were first identified as part of a program initiated in late 1976 to find new antibiotic agents from basidiomycetes. davidmoore.org.uk The first members of this class, strobilurins A and B, were isolated from fermentations of Strobilurus tenacellus, a fungus that grows on pinecones. davidmoore.org.uk The structure of strobilurin A was published in 1978. acs.org Shortly after, in 1979, the first oudemansin, later named oudemansin A, was isolated from the basidiomycete fungus Oudemansiella mucida. acs.orgwikipedia.orgwikipedia.org These discoveries were significant as they introduced a new class of antifungal compounds. nih.gov The identification of the β-methoxyacrylate group as a common structural element in both strobilurins and oudemansins suggested they were part of a larger family of active compounds. davidmoore.org.uk This realization spurred further research, leading to the development of synthetic fungicides for agricultural use. davidmoore.org.ukagropages.com
Fungal Source and Cultivation Conditions
Classification and Structural Relationships of this compound
This compound is classified based on its core chemical structure and its relationship to other similar natural products.
This compound is a derivative of β-methoxyacrylic acid. acs.org This structural feature is a hallmark of the oudemansin and strobilurin classes of natural products. acs.orgdavidmoore.org.uk The β-methoxyacrylate moiety is a key component responsible for the biological activity of these compounds. davidmoore.org.ukwikipedia.org The structures of these compounds, including this compound, were established using techniques such as 2D NMR experiments. acs.orgnih.gov
The oudemansins and strobilurins are closely related structurally. acs.orgdavidmoore.org.uk The primary difference lies in the side chain; oudemansins have a reduced 9,10 double bond in the triene system of the side chain, which also bears a methoxyl substituent, a feature absent in strobilurins. acs.org this compound and the related 9-methoxystrobilurin L both possess a unique arrangement where two isoprenoid units are fused to the aromatic nucleus. acs.orgnih.gov This distinguishes them from other members of their respective classes.
| Compound Class | Key Structural Feature |
| Strobilurins | Contains a β-methoxyacrylate group and a triene side chain. acs.org |
| Oudemansins | Contains a β-methoxyacrylate group; the 9,10 double bond of the side chain is reduced and has a methoxyl group. acs.org |
| 9-Methoxystrobilurins | A subclass of strobilurins with a methoxy (B1213986) group at the 9-position. acs.orgnih.gov |
| This compound | An oudemansin derivative with two isoprenoid units fused to the aromatic ring. acs.orgnih.gov |
This compound as a β-Methoxyacrylate Derivative
Significance of this compound in Academic Natural Product Chemistry
The discovery and characterization of this compound hold significance in the field of natural product chemistry. The novel arrangement of two isoprenoid units fused to the aromatic nucleus, found in both this compound and 9-methoxystrobilurin L, represents a new structural variation within this family of compounds. acs.orgnih.gov The study of such unique structures contributes to the understanding of biosynthetic pathways in fungi and provides new templates for synthetic chemistry. The total synthesis of related compounds like oudemansin X has been a subject of interest, confirming their absolute configurations and demonstrating the utility of specific chiral starting materials. oup.comrsc.orgresearchgate.net The exploration of these natural products continues to be an active area of research, with new derivatives and their biological activities being reported. researchgate.netrsc.org
Structure
2D Structure
Properties
Molecular Formula |
C27H38O7 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
methyl (E,2E)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-[3-[2-(2-methylbut-3-en-2-yloxy)propan-2-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]hex-5-enoate |
InChI |
InChI=1S/C27H38O7/c1-10-26(3,4)34-27(5,6)24-17-32-22-14-12-19(15-23(22)33-24)11-13-21(30-8)18(2)20(16-29-7)25(28)31-9/h10-16,18,21,24H,1,17H2,2-9H3/b13-11+,20-16+ |
InChI Key |
FEXWXCMGNYKWHN-AWQCUNJJSA-N |
Isomeric SMILES |
CC(C(/C=C/C1=CC2=C(C=C1)OCC(O2)C(C)(C)OC(C)(C)C=C)OC)/C(=C\OC)/C(=O)OC |
Canonical SMILES |
CC(C(C=CC1=CC2=C(C=C1)OCC(O2)C(C)(C)OC(C)(C)C=C)OC)C(=COC)C(=O)OC |
Synonyms |
oudemansin L |
Origin of Product |
United States |
Elucidation of the Molecular Architecture of Oudemansin L
Spectroscopic Methodologies for Structure Determination
The definitive structure of Oudemansin L was established primarily through two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments. acs.orgnih.gov The process involved isolating the compound from the culture broth and analyzing it alongside co-isolated, structurally related metabolites like 9-methoxystrobilurin L.
The structural confirmation that this compound belongs to the oudemansin class, rather than the strobilurin class, was achieved by comparative ¹H NMR analysis. The key distinction between these classes is the reduction of the 9,10-double bond in the side chain of oudemansins. acs.org The ¹H NMR spectrum of this compound confirmed this feature; signals corresponding to a double bond at this position were absent and were replaced by signals indicating a saturated, methoxy-substituted group. acs.org
Key ¹H NMR Signal Comparisons for this compound: acs.org
The H-8 proton signal changed from a doublet of doublets (as seen in its strobilurin analogue) to a doublet.
New signals appeared: a doublet of doublets at 3.95 ppm (H-9) and an unresolved multiplet at 2.15 ppm (H-10).
The methoxy (B1213986) protons on the side chain shifted from 3.62 ppm to 3.35 ppm.
The methyl singlet at 1.85 ppm became a doublet at 1.48 ppm.
The following table summarizes the key comparative ¹H NMR data that helped define the structure of the side chain.
| Proton | This compound Chemical Shift (ppm) | Multiplicity | Corresponding Signal in 9-methoxystrobilurin L (ppm) |
| H-9 | 3.95 | dd | 6.54 (dd) |
| H-10 | 2.15 | m | - |
| 10-OCH₃ | 3.35 | s | 3.62 (s) |
| C9-CH₃ | 1.48 | d | 1.85 (s) |
While 2D NMR was pivotal, the full characterization process also involved other standard spectroscopic methods. General experimental procedures outlined in the isolation study included the use of Ultraviolet-Visible (UV-vis) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Low-Resolution Electron Ionization Mass Spectrometry (LREIMS) and Direct Chemical Ionization Mass Spectrometry (DCIMS). acs.org
Determination of Absolute Stereochemistry
While the planar structure and connectivity of this compound were successfully elucidated, its absolute stereochemistry has not been reported in the reviewed scientific literature. The original isolation paper did not assign the configuration of the chiral centers. acs.orgnih.gov
For other members of the oudemansin family, the determination of absolute stereochemistry has been a significant focus. For instance, the absolute configuration of Oudemansin A was established through total synthesis. In the case of Oudemansin X, its (3S, 4S) configuration was confirmed via a stereoselective total synthesis, which involved comparing the spectral and physical properties of the synthetic product with the natural compound. acs.org More recently, for compounds like 9-methoxystrobilurin E, which is structurally related to this compound, the absolute configuration was determined by comparing experimental and computationally calculated Electronic Circular Dichroism (ECD) data. researchgate.net A similar approach could potentially be used to determine the absolute configuration of this compound, but such a study has not yet been published.
Unique Structural Motifs of this compound
This compound possesses two key structural features: the β-methoxyacrylate toxophore common to all strobilurins and oudemansins, and a highly unique fused ring system.
The β-Methoxyacrylate Moiety : This functional group is the pharmacophore responsible for the biological activity of this class of compounds. It consists of a methyl acrylate (B77674) with a methoxy group attached to the β-carbon.
Novel Fused Isoprenoid Ring System : The most distinctive feature of this compound is its complex aromatic core. The structure possesses a novel arrangement where two isoprenoid units are fused to the central aromatic ring, creating a complex bicyclic system. acs.orgresearchgate.net This intricate fusion is a significant deviation from the simpler phenyl or substituted phenyl rings found in earlier oudemansins like oudemansin A. This complex polycyclic core makes this compound one of the most structurally elaborate members of the oudemansin series discovered to date. acs.org
Conformational Analysis and Molecular Modeling Studies
There are no specific molecular modeling or conformational analysis studies published for this compound itself. However, insights can be drawn from its structural motifs and research on related compounds.
The β-methoxyacrylate toxophore is known to be crucial for binding to its biological target, the cytochrome bc1 complex. Studies on related compounds suggest this part of the molecule tends to adopt a planar geometry to ensure effective binding.
Mechanistic Investigations of Biological Activities
Antifungal Activity: Inhibition of Mitochondrial Respiration
Oudemansin L, like other members of the oudemansin and strobilurin families, exhibits potent antifungal properties primarily by inhibiting mitochondrial respiration. nih.govcapes.gov.br This mechanism disrupts the primary energy production pathway within fungal cells, ultimately leading to cell death. nih.govresearchgate.net These compounds, first isolated from basidiomycete fungi such as Oudemansiella mucida and Strobilurus tenacellus, are recognized as Quinone outside Inhibitors (QoI). researchgate.netnih.govmdpi.com Their fungicidal action is effective against a broad spectrum of phytopathogenic fungi, including ascomycetes, basidiomycetes, deuteromycetes, and oomycetes. nih.govresearchgate.net The core of this activity lies in the (E)-β-methoxyacrylate group, which functions as the essential toxophore responsible for binding to the target site in the mitochondrial respiratory chain. researchgate.netoup.com
The primary molecular target for this compound and related compounds within the mitochondrion is the cytochrome bc1 complex, also known as Complex III. nih.govnih.govportlandpress.com This complex is a critical component of the electron transport chain, responsible for transferring electrons from ubiquinol (B23937) to cytochrome c. nih.govmdpi.com The cytochrome bc1 complex is a homodimeric enzyme with three essential catalytic subunits: cytochrome b, which contains two distinct heme groups (bL and bH); the Rieske iron-sulfur protein (ISP); and cytochrome c1. nih.govnih.gov Oudemansins bind specifically to the cytochrome b subunit. researchgate.net By inhibiting the function of this complex, these compounds effectively halt the flow of electrons through the respiratory chain, a process vital for cellular energy production. researchgate.netnih.gov
Within the cytochrome bc1 complex, there are two distinct binding sites for ubiquinone, the Qo (quinone outside) site and the Qi (quinone inside) site. nih.gov this compound, as a QoI, specifically targets and binds to the Qo site. portlandpress.comcore.ac.ukcapes.gov.br This site is where ubiquinol (the reduced form of ubiquinone) is oxidized. nih.gov The binding of this compound blocks this crucial oxidation step, preventing the transfer of electrons to the Rieske iron-sulfur protein and subsequently to cytochrome c1. nih.govresearchgate.net This action effectively stalls the Q-cycle, a process that couples electron transfer to the pumping of protons across the inner mitochondrial membrane. nih.gov The specificity for the Qo site is a defining characteristic of the strobilurin class of fungicides, to which oudemansins are closely related. nih.govportlandpress.com
The inhibition of the cytochrome bc1 complex and the blockage of the Q-cycle have a direct and critical impact on the synthesis of Adenosine Triphosphate (ATP), the cell's main energy currency. researchgate.netportlandpress.com The electron transport chain's function is to generate a proton motive force (an electrochemical gradient) across the inner mitochondrial membrane by pumping protons from the mitochondrial matrix to the intermembrane space. nih.gov This gradient is then used by ATP synthase to produce ATP. By halting electron flow at Complex III, this compound prevents the generation of this proton gradient. nih.govresearchgate.net The resulting disruption in ATP synthesis starves the fungal cell of the energy required for essential metabolic activities, leading to growth inhibition and ultimately cell death. nih.govmdpi.comportlandpress.com
Inhibition of Ubiquinol Oxidation at the Qo Site
Antibacterial Activity: Research Perspectives
The antibacterial activity of oudemansins is not as pronounced or well-documented as their antifungal effects. Research indicates that compounds like strobilurins and oudemansins generally exhibit potent antifungal activity at very low concentrations but lack significant antibacterial activity. scielo.br However, some studies have shown that extracts from fungi that produce these compounds, such as Oudemansiella sp., can display antibacterial properties.
For instance, an ethyl acetate (B1210297) extract of an Oudemansiella species demonstrated strong selective activity against the Gram-positive bacterium Micrococcus luteus. brieflands.com In another study, extracts from the bark and twigs of Oudemansiella canarii showed high inhibitory activity against Bacillus subtilis. researchgate.net Conversely, the same study noted that the culture extract of O. canarii had a wide antifungal spectrum but did not report broad antibacterial action. scielo.brscielo.br These findings suggest that while this compound itself may have limited direct antibacterial action, the producing organisms may synthesize other compounds with such properties, or that specific derivatives could be more effective. The general consensus remains that the primary strength of oudemansins lies in their antifungal, not antibacterial, capabilities. nih.govscielo.br
| Extract Source | Target Bacterium | Activity Noted |
| Oudemansiella sp. (Ethyl Acetate Extract) | Micrococcus luteus | Strong, selective inhibition. brieflands.com |
| Oudemansiella canarii (Bark Extract) | Bacillus subtilis | High inhibitory activity (13.3 ± 0.57 mm). researchgate.net |
| Oudemansiella canarii (Twig Extract) | Bacillus subtilis | High inhibitory activity (12.0 ± 0.01 mm). researchgate.net |
Antimalarial Activity: Mechanistic Studies
Recent investigations have revealed that oudemansins and their structural relatives, 9-methoxystrobilurins, possess significant antimalarial activity. nih.govresearchgate.netmalariaworld.org These compounds have been shown to be active against multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netresearchgate.net
The proposed mechanism of antimalarial action mirrors the antifungal mechanism: inhibition of the parasite's mitochondrial electron transport chain. scispace.com Like in fungi, this involves targeting the cytochrome bc1 complex. Disrupting the parasite's mitochondrial function is a validated strategy for antimalarial drugs, and the potent activity of oudemansin derivatives highlights them as promising candidates for further development. nih.gov Structure-activity relationship (SAR) studies suggest that the core β-methoxyacrylate structure is crucial for this bioactivity. oup.comresearchgate.net Semisynthetic modifications of these natural products have yielded compounds with even more potent antimalarial effects, indicating a high potential for optimization. malariaworld.orgresearchgate.net
| Compound | Plasmodium falciparum Strain | IC₅₀ (µM) |
| Oudemansin M | K1 (multidrug-resistant) | 1.19-13.70 researchgate.net |
| 9-methoxystrobilurin P (semisynthetic) | K1 (multidrug-resistant) | 0.086 malariaworld.orgresearchgate.net |
| 9-methoxystrobilurin G | K1 (multidrug-resistant) | 0.061 researchgate.net |
| 9-methoxystrobilurin K | K1 (multidrug-resistant) | 0.089 researchgate.net |
| 9-methoxystrobilurin E | K1 (multidrug-resistant) | 0.14 researchgate.net |
Cytotoxic Activities: Cellular and Molecular Targets
In addition to their antimicrobial properties, oudemansins and related compounds have demonstrated cytotoxic activities against various cancer cell lines. cabidigitallibrary.orgresearchgate.netcore.ac.uk The underlying mechanism for this cytotoxicity is also linked to the inhibition of mitochondrial respiration, a process fundamental to both fungal and mammalian cells. nih.gov Oudemansin has been shown to inhibit respiration in cells of the ascitic form of Ehrlich carcinoma. nih.gov
Extracts from Oudemansiella canarii, a known producer of oudemansins, exhibited significant cytotoxicity against nine different hematologic malignant cell lines, with IC₅₀ values ranging from 26.8 to 66.0 µg/mL. researchgate.net The molecular mechanism involves the activation of apoptosis-related markers. researchgate.net While the shared target of the cytochrome bc1 complex explains the broad cytotoxicity, it also presents a challenge for therapeutic development due to potential toxicity to non-target, healthy cells. mdpi.com However, some related compounds have shown a degree of selectivity for cancer cells over normal cells, suggesting that structural modifications could lead to derivatives with an improved therapeutic index. cabidigitallibrary.org
| Compound/Extract | Cell Line | Activity Noted |
| Oudemansin | Ehrlich Carcinoma (ascitic form) | Inhibition of cellular respiration. nih.gov |
| Oudemansiella canarii (Ethanol Extract) | Hematologic Malignant Cells (9 lines) | IC₅₀ values of 26.8-66.0 ppm. researchgate.net |
| Myxothiazol A | Human Tumor Cell Lines | IC₅₀ values as low as 0.01 ng/mL. mdpi.com |
Synthetic Approaches and Analog Development
Total Synthesis Strategies for Oudemansin Analogs
The total synthesis of oudemansin analogs has been a key focus of organic chemists. These syntheses are not only important for providing access to these molecules but also for establishing their absolute stereochemistry. For instance, the total synthesis of (-)-oudemansin A was instrumental in confirming the (9S,10S)-configuration for the entire oudemansin family, including by extension, oudemansin L. wikipedia.org Routes to other analogs like oudemansin B and X have also been successfully developed. wikipedia.org
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis has emerged as a powerful strategy for the construction of oudemansin analogs. clockss.org This approach combines the selectivity of enzymatic transformations with the versatility of chemical reactions. A key advantage of this methodology is the ability to generate chiral building blocks with high enantiomeric purity, which are essential for the stereoselective synthesis of the target molecules. clockss.org
For example, the asymmetric reduction of a 2-methyl-3-keto ester using yeast can produce an optically active syn-2-methyl-3-hydroxy ester. researchgate.net This chiral intermediate can then be further elaborated through chemical steps to yield natural products like (-)-oudemansin B. researchgate.net Similarly, the enzymatic resolution of racemic alcohols or their derivatives, often using lipases, provides access to enantiomerically pure synthons that are crucial for the synthesis of various oudemansins. clockss.orgresearchgate.net This combination of biological and chemical steps offers an efficient and highly stereoselective route to these complex natural products. clockss.org
Use of Chiral Synthons in Stereoselective Synthesis
The use of chiral synthons is a cornerstone of modern stereoselective synthesis and has been extensively applied to the synthesis of oudemansin analogs. clockss.org These chiral building blocks, which already contain one or more stereocenters of the target molecule, can be derived from the "chiral pool" of naturally occurring enantiopure compounds or prepared through asymmetric synthesis.
One notable example is the use of L-quebrachitol, a naturally occurring cyclitol, as a chiral starting material for the total synthesis of (-)-oudemansin X. kogakuin.ac.jpacs.orgacs.org The inherent chirality of L-quebrachitol is strategically transferred to the final product through a series of chemical transformations. wgtn.ac.nz Another common approach is the use of enantiomerically pure epoxy esters, which can be obtained through enzymatic resolution. clockss.org These epoxides serve as versatile intermediates that can be opened with various nucleophiles to introduce different side chains and establish the desired stereochemistry. clockss.org The strategic application of these chiral synthons has been pivotal in achieving the highly stereoselective synthesis of oudemansins A, B, and X. clockss.orgkogakuin.ac.jp
| Synthesis Strategy | Key Features | Relevant Oudemansin Analogs |
| Total Synthesis | Confirmation of absolute stereochemistry, multi-step sequences. | (-)-Oudemansin A, Oudemansin B, Oudemansin X |
| Chemoenzymatic Routes | Combination of enzymatic and chemical reactions, high enantioselectivity. | (-)-Oudemansin B, Oudemansin X |
| Chiral Synthons | Use of pre-existing chirality (e.g., from L-quebrachitol), stereocontrolled construction. | (-)-Oudemansin X, Oudemansins A, B |
Design and Synthesis of this compound Derivatives for Research
The design and synthesis of derivatives of this compound and related compounds are driven by the need to understand their biological activity and to develop new compounds with improved properties. kogakuin.ac.jpjst.go.jpconnectedpapers.comnih.gov The natural oudemansins, while biologically active, often have limitations such as instability or insufficient potency for commercial applications. wikipedia.org Therefore, synthetic chemists have created a wide range of analogs to explore the structure-activity relationships. researchgate.net
These synthetic efforts have led to the development of agricultural fungicides, such as azoxystrobin (B1666510), which were inspired by the structure of natural products like the strobilurins and oudemansins. sci-hub.semdpi.comapsnet.org The core β-methoxyacrylate toxophore is a common structural feature in both the natural products and many of their synthetic analogs. sci-hub.seresearchgate.net Modifications to other parts of the molecule, such as the side chain, have been extensively explored to optimize fungicidal activity and other properties. researchgate.net
Synthetic Modifications to Probe Biological Mechanisms
Synthetic modifications of the oudemansin structure are crucial for elucidating the molecular details of their biological mechanism of action. sci-hub.se Oudemansins and the related strobilurins are known to inhibit mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex. nih.govjst.go.jp
By systematically altering different parts of the oudemansin molecule and testing the biological activity of the resulting analogs, researchers can identify the key structural features required for binding and inhibition. For example, the synthesis of analogs with modified side chains or alterations to the β-methoxyacrylate group helps to map the binding pocket and understand the specific interactions between the inhibitor and its target protein. sci-hub.se These studies have been instrumental in defining the pharmacophore and have guided the design of more potent and selective inhibitors.
Advancements in Synthetic Methodologies Relevant to this compound Structure
The pursuit of efficient syntheses of this compound and its analogs has driven advancements in synthetic methodologies. The complex stereochemistry and functionality of these molecules present significant challenges that have been addressed through the development of novel reactions and strategies.
Structure Activity Relationship Sar Studies in the Oudemansin Class
Correlating Structural Features with Respiratory Inhibition
The fungicidal activity of the oudemansin class is intrinsically linked to their ability to inhibit the mitochondrial respiratory chain. cdnsciencepub.comdavidmoore.org.uk They act as potent inhibitors of the cytochrome bc1 complex (also known as complex III), specifically by binding at the ubiquinol-oxidation (Qo) site. mdpi.comucl.ac.uk This action blocks the electron transfer between cytochrome b and cytochrome c1, which disrupts the production of ATP and ultimately leads to fungal cell death. rsc.orgmdpi.com
Key structural features are essential for this inhibitory activity. The core of this activity lies in the (E)-β-methoxyacrylate moiety, which is considered the primary pharmacophore or "toxophore". rsc.orgresearchgate.netmdpi.com SAR studies have revealed that the spatial arrangement of the molecule is critical. For instance, a characteristic twist between the β-methoxyacrylate pharmacophore and the lipophilic side chain, resulting in a nearly perpendicular orientation, is crucial for high activity. davidmoore.org.uk Analogues that are more linear, such as (9E)-norstrobilurin A, show a significant loss of activity because they lack this specific conformation. davidmoore.org.uk
Furthermore, the structural differences between oudemansins and strobilurins, particularly at the C3 and C4 positions, influence their inhibitory potency. oup.com Oudemansins possess a reduced double bond between these positions and a methoxy (B1213986) group at C4. oup.com Comparative studies have shown that the conjugated double bond system found in strobilurins generally leads to higher activity against certain fungal melanoma cells than the saturated structure of oudemansins. oup.com This suggests that the rigidity and electronic properties conferred by the double bond are important for optimal interaction with the target site.
Substitutions on the aromatic ring of the side chain also play a significant role. The presence and position of substituents can modulate the fungicidal activity. oup.comnih.gov For example, the introduction of a methoxy group at the 3' or 4' position of the benzene (B151609) ring can enhance selective activity. oup.com
The table below summarizes the inhibitory activity of Oudemansin A and related compounds, highlighting the importance of specific structural features.
| Compound | Key Structural Feature | Relative Inhibitory Potency |
| Oudemansin A | Saturated C3-C4 bond, Methoxy at C4 | Potent |
| Strobilurin A | Conjugated C3=C4 double bond | More potent than Oudemansin A in some assays oup.com |
| (9E)-norstrobilurin A | Linear conformation, lacks twist | Reduced activity davidmoore.org.uk |
| (Z)-isomer of Strobilurin A | Z-configuration of β-methoxyacrylate | Inactive davidmoore.org.uk |
Influence of Isoprenoid Units on Biological Activity
Modifications to the isoprenoid-derived portion of the molecule have yielded important SAR insights. In a study comparing strobilurins with varying substituents on the terminal phenyl ring, it was found that the presence and position of groups like methoxy and chloro functions significantly altered activity. oup.com For example, Oudemansin B, which has a methoxy and a chloro group on the phenyl ring, shows different activity profiles compared to Oudemansin A, which is unsubstituted. oup.comwikipedia.org
Furthermore, the development of synthetic analogues like azoxystrobin (B1666510) and kresoxim-methyl (B120586) involved substantial modification of the natural side chain to improve photostability and systemic properties in plants. apsnet.orgscispace.com These successful commercial fungicides replaced the unstable polyene chain of natural strobilurins with more robust phenyl ether or aralkyl ether structures, demonstrating that the isoprenoid unit could be successfully replaced by bioisosteric groups that retain the necessary physicochemical properties. scispace.comchimia.ch The flexibility of the side chain is also beneficial for inhibitory activity. mdpi.com
The table below shows examples of how modifications to the side chain affect biological activity.
| Compound | Side Chain Type | Key Finding |
| Oudemansin A | (E)-Styryl group with specific stereochemistry | Natural lead structure wikipedia.org |
| Oudemansin B | Substituted styryl group (MeO, Cl) | Substitution modulates activity wikipedia.org |
| Azoxystrobin | (2-Cyanophenoxy)pyrimidin-4-yloxy)phenyl | Enhanced photostability and systemicity scispace.com |
| Kresoxim-methyl | (o-Tolyloxymethyl)phenyl | Enhanced photostability and activity spectrum annualreviews.org |
| Simple n-alkyl chain analogues | n-Alkyl chains | Active in vitro but not as fungicides mdpi.com |
SAR of the β-Methoxyacrylate Moiety
The (E)-β-methoxyacrylate group is the quintessential pharmacophore of the oudemansin and strobilurin class of fungicides, directly responsible for their mechanism of action. rsc.orgmdpi.com This structural unit, also called a toxophore, is essential for binding to the Qo site of the cytochrome bc1 complex and inhibiting mitochondrial respiration. rsc.orgresearchgate.net
SAR studies have unequivocally demonstrated the criticality of this moiety. The (E)-geometry of the double bond within the acrylate (B77674) system is absolutely essential for biological activity. davidmoore.org.uk The corresponding (Z)-isomer is inactive, indicating a strict stereochemical requirement for the molecule to fit correctly into the binding pocket of the enzyme. davidmoore.org.uk
Furthermore, the components of the β-methoxyacrylate group itself are crucial. Synthetic intermediates that lack the methyl β-methoxyacrylate moiety are significantly less active, often by more than 20-fold, than the complete molecules. oup.com Any modification to this toxophore generally leads to a dramatic loss of activity. For example, replacing the methoxy group at the β-position with a benzoxy group results in a near-total loss of inhibition. researchgate.net This highlights the specific electronic and steric contributions of the methoxy group to the binding interaction. The planarity of the β-methoxyacrylate unit is also considered crucial for its biological function. mdpi.com
The discovery of this common structural element in oudemansins, strobilurins, and myxothiazols was a key breakthrough, indicating they belonged to a group of active compounds with a shared mechanism. rsc.orgdavidmoore.org.uk This realization prompted agrochemical companies to synthesize thousands of analogues, leading to the development of commercial fungicides like azoxystrobin. davidmoore.org.ukresearchgate.net In these synthetic analogues, the core β-methoxyacrylate toxophore was almost always retained, while modifications were focused on the side chain to improve stability and other properties. scispace.com In some successful analogues, bioisosteric replacements for the β-methoxyacrylate, such as methoxyiminoacetates and methoxyiminoacetamides, were developed, which mimic the essential structural and electronic features of the original toxophore. chimia.channualreviews.org
The table below summarizes key findings related to the SAR of the β-methoxyacrylate moiety.
| Modification to β-Methoxyacrylate Moiety | Effect on Activity | Reference |
| Isomerization from (E) to (Z) configuration | Inactive | davidmoore.org.uk |
| Complete removal of the moiety | >20-fold loss of activity | oup.com |
| Replacement of β-methoxy with β-benzoxy | Near-total loss of activity | researchgate.net |
| Replacement with bioisosteres (e.g., methoxyiminoacetate) | Activity retained/optimized | chimia.channualreviews.org |
Analog Development and Mechanistic Insights
The development of synthetic analogs based on the oudemansin and strobilurin scaffolds has been a cornerstone of modern fungicide research, providing deeper mechanistic insights and leading to commercially successful products. wikipedia.orguni-hannover.de The natural products themselves, while potent, often lacked the stability required for agricultural applications. wikipedia.org This prompted extensive programs of analog synthesis aimed at optimizing the lead structures. davidmoore.org.ukmdpi.com
A key strategy was the conceptual division of the lead structure into three regions: the pharmacophore (β-methoxyacrylate), a bridging unit, and the side chain. davidmoore.org.uk This allowed for systematic variation to understand the impact of structural changes. One of the most significant early developments was the creation of the enol ether stilbene (B7821643) structure, which bridged the side chain and the pharmacophore with a phenyl ring. scispace.com This modification, which led to compounds like kresoxim-methyl, dramatically increased stability without losing the crucial orthogonal orientation between the two parts of the molecule. davidmoore.org.ukscispace.com
The synthesis of numerous analogs allowed researchers to probe the binding pocket of the cytochrome bc1 complex. It was found that while the β-methoxyacrylate pharmacophore provided the essential binding specificity, the side chain played a crucial role in anchoring and solubility. nih.gov The development of analogs with modified side chains, such as azoxystrobin, which incorporates a complex aryloxypyrimidine group, demonstrated that significant structural variation far from the pharmacophore was possible, leading to improved systemic properties and a broader spectrum of activity. scispace.comannualreviews.org
Mechanistic studies were also advanced through the synthesis of simplified or modified analogs. For instance, the creation of compounds lacking the characteristic twist of the natural products confirmed that this conformation was essential for activity. davidmoore.org.uk The synthesis of a novel biphenyl (B1667301) metabolite, pseudostrobilurin B, provided evidence for an epoxide intermediate in the biosynthesis of the β-methoxyacrylate moiety, offering a deeper understanding of how these compounds are formed in nature. uni-hannover.de Furthermore, the synthesis of regioisomeric functionalized derivatives has been instrumental in developing immunochemical tools for detecting these fungicides, aiding in residue analysis and environmental monitoring. researchgate.net
The table below highlights key analog developments and the insights they provided.
| Analog/Development | Structural Modification | Mechanistic Insight/Improvement |
| Enol ether stilbenes | Introduction of a bridging phenyl ring | Increased photostability; confirmed importance of molecular conformation davidmoore.org.ukscispace.com |
| Azoxystrobin | Complex heterocyclic side chain | Improved systemic properties and activity spectrum scispace.com |
| Pseudostrobilurin B | Biphenyl metabolite | Provided evidence for the biosynthetic pathway of the β-methoxyacrylate moiety uni-hannover.de |
| Linear analogs (e.g., norstrobilurin A) | Lacked the side chain-pharmacophore twist | Confirmed the necessity of the twisted conformation for high activity davidmoore.org.uk |
| Oxime ether amides | Replacement of the β-methoxyacrylate ester | Showed that bioisosteric replacements for the pharmacophore were possible davidmoore.org.uk |
Oudemansin L As a Research Tool and Lead Compound
Utility in Biochemical Pathway Elucidation
The primary mechanism of action for oudemansins and strobilurins is the potent inhibition of mitochondrial respiration. annualreviews.orgnih.gov These compounds specifically target the cytochrome bc1 complex (also known as Complex III), a critical enzyme in the electron transport chain of eukaryotes. nih.govacs.orgmdpi.com They bind to the quinol outer-binding site (Qo site) of cytochrome b, which is a key catalytic subunit of the complex. mdpi.comresearchgate.net This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, thereby interrupting the production of ATP, the primary energy currency of the cell. researchgate.netapsnet.org
This highly specific mode of action makes compounds like Oudemansin L valuable research tools for elucidating the intricacies of the mitochondrial respiratory chain. nih.govacs.org The use of such inhibitors allows scientists to study the structure-function relationships of the cytochrome bc1 complex, investigate the kinetics of electron transfer, and understand the proton-motive Q-cycle mechanism that links electron transport to proton translocation across the inner mitochondrial membrane. nih.govmdpi.com As a member of the oudemansin family, this compound is presumed to share this mechanism, making it a potential tool for probing the function and inhibition of Complex III in various organisms. The development of screening assays using yeast, which relies on respiration when grown on non-fermentable carbon sources, provides an effective method to identify and characterize respiratory inhibitors like oudemansins from microbial sources. nih.gov
Inspiration for Agrochemical Fungicide Development
The discovery of the antifungal properties of natural products like strobilurin A and oudemansin A in the 1970s marked a milestone in the search for new agricultural fungicides. apsnet.orgwikipedia.org These molecules served as the lead compounds for extensive research and synthesis programs at major agrochemical companies, including BASF and the former ICI (now part of Syngenta). annualreviews.orgresearchgate.netapsnet.org The core β-methoxyacrylate group was identified as the essential "toxophore" responsible for the biological activity. oup.com
The natural strobilurins and oudemansins, while effective, were often too unstable in light and other environmental conditions for direct agricultural use. apsnet.orgapsnet.org This prompted chemists to create synthetic analogues that retained the potent fungicidal activity of the natural toxophore while improving stability and spectrum of activity. annualreviews.orgapsnet.org This research led to the development of the multi-billion dollar strobilurin class of fungicides, including commercial successes like Kresoxim-methyl (B120586) and Azoxystrobin (B1666510). researchgate.netapsnet.orgwikipedia.org
While Oudemansin A was a primary natural model, the continued discovery of novel analogues like this compound from different fungal species, such as Favolaschia pustulosa, expands the natural chemical library available to scientists. medwinpublishers.com Each new structural variant provides fresh insights into the structure-activity relationships at the Qo binding site, potentially inspiring the design of next-generation fungicides with improved efficacy or a modified resistance profile.
Research Applications in In Vitro Biological Systems
This compound has been isolated from submerged liquid cultures of the basidiomycete Favolaschia pustulosa. medwinpublishers.com Its biological activity has been evaluated in several in vitro systems, demonstrating a range of effects. Research has shown that related methoxystrobilurins and oudemansins exhibit antimalarial, antifungal, and cytotoxic activities. medwinpublishers.com Specifically, the related compound 9-methoxystrobilurin L, isolated from the same fungus, was found to be highly cytotoxic to cells of the human B lymphoblastoid cell line (Jijoye), with an IC50 of 1.8 nM in a 5-day assay. medwinpublishers.com This same compound also displayed moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. medwinpublishers.com
The isolation of this compound alongside these other active compounds from Favolaschia pustulosa underscores the potential of this class of molecules for further investigation in various biological assays. medwinpublishers.com The study of this compound and its derivatives in different cell-based and microbial systems can help to further characterize its spectrum of activity and potential applications.
Table 1: Reported In Vitro Biological Activities of Compounds from Favolaschia pustulosa
| Compound | Assay Type | Target Organism/Cell Line | Observed Activity | Source |
|---|---|---|---|---|
| 9-methoxystrobilurin L | Cytotoxicity | Human B lymphoblastoid (Jijoye) | IC50 of 1.8 nM (5-day assay) | medwinpublishers.com |
| 9-methoxystrobilurin L | Antibacterial | Bacillus subtilis | Moderate activity | medwinpublishers.com |
| 9-methoxystrobilurin L | Antifungal | Candida albicans | Moderate activity | medwinpublishers.com |
| Oudemansins A and B | Antimalarial | - | Active | medwinpublishers.com |
| Oudemansins A and B | Antifungal | - | Active | medwinpublishers.com |
Potential for Development of Novel Chemical Probes
A chemical probe is a small molecule that is potent, selective, and well-characterized, used to study the function of a specific protein target in cells and organisms. chemicalprobes.orgnih.gov The highly specific interaction between oudemansins and the cytochrome bc1 complex makes this compound an attractive candidate for development into such a tool. nih.govacs.org
Given its defined biological target, the structure of this compound could be synthetically modified to create novel chemical probes for studying mitochondrial biology. For instance, by incorporating a reporter tag (like a fluorophore or biotin) or a photo-affinity labeling group, this compound-based probes could be used to:
Visualize the localization of the cytochrome bc1 complex within cells.
Quantify target engagement and occupancy by other potential inhibitors.
Identify and isolate binding partners or associated proteins in the respiratory supercomplex.
The development of such probes would provide powerful tools for basic research into mitochondrial function and dysfunction, which is implicated in numerous human diseases. nih.gov Furthermore, these probes could be utilized in high-throughput screening assays to discover new molecules that bind to the Qo site, accelerating the development of novel fungicides or therapeutics. nih.govnih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| (-)-oudemansin A |
| 9-methoxystrobilurin L |
| Azoxystrobin |
| Kresoxim-methyl |
| Oudemansin A |
| Oudemansin B |
| This compound |
| Oudemansin X |
| Strobilurin A |
| Strobilurin B |
| Strobilurin D |
Future Perspectives in Oudemansin L Research
Unexplored Biosynthetic Avenues
There is no specific information detailing the biosynthetic gene clusters, polyketide synthase (PKS) enzymes, or the precise enzymatic steps involved in the production of Oudemansin L. While the general biosynthesis of related compounds like strobilurin A and oudemansin A has been investigated, revealing a pathway starting from a benzoate (B1203000) starter unit derived from phenylalanine, the specific molecular basis for this compound's unique isoprenoid-fused structure remains an unexplored area of research. sci-hub.seresearchgate.net
Advanced Mechanistic Characterization
The general mechanism of action for the oudemansin and strobilurin class of compounds is well-established as the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, thereby blocking electron transport and ATP synthesis. sci-hub.sewikipedia.orgresearchgate.net However, specific advanced mechanistic studies on this compound, such as its precise binding kinetics, potential secondary targets, or any unique interactions conferred by its novel structure, have not been documented.
Rational Design of Next-Generation Research Probes
The development of chemical probes is a crucial aspect of chemical biology for studying protein function. nih.govrsc.org Natural products like the oudemansins have inspired the synthesis of agricultural fungicides, which can be considered a form of probe. sci-hub.seapsnet.org However, there are no reports found on the rational design or synthesis of research probes specifically derived from the this compound scaffold to investigate biological processes.
Applications in Chemical Biology and Biotechnology
The biotechnological potential of metabolites from Basidiomycota is a significant field of study. medwinpublishers.com While related compounds have found application as lead structures for commercial fungicides, specific applications for this compound in chemical biology or biotechnology have not been explored. Its biological activity profile, apart from initial cytotoxicity and antimicrobial screenings of related compounds from the same study, is largely unknown. acs.orgmedwinpublishers.com
Q & A
Q. What are the standard protocols for synthesizing and characterizing Oudemansin L in laboratory settings?
Answer: Synthesis protocols should include step-by-step procedures (e.g., fermentation conditions, extraction methods) and characterization techniques such as NMR, HPLC-MS, and X-ray crystallography. For reproducibility, explicitly detail solvent systems, purification steps, and yield calculations. Known compounds require literature citations for identity confirmation, while novel derivatives demand purity assessments (e.g., ≥95% by HPLC) and spectral data .
Q. How should researchers design initial bioactivity assays for this compound?
Answer: Begin with in vitro assays targeting hypothesized biological pathways (e.g., antimicrobial or anticancer activity). Use positive and negative controls, replicate experiments (n ≥ 3), and quantify results with statistical tests (e.g., ANOVA for IC₅₀ comparisons). Report raw data alongside processed results, including deviations and error margins .
Q. What are the critical parameters for ensuring structural stability during this compound storage?
Answer: Stability studies require controlled variables: temperature (±2°C), humidity (±5%), and light exposure. Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 6 months) and validate with periodic HPLC analysis. Document degradation products and storage recommendations (e.g., −80°C under inert gas) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
Answer: Conduct a meta-analysis of conflicting studies, focusing on methodological variables:
- Biological models (e.g., cell lines vs. animal models).
- Dosage regimes (acute vs. chronic exposure).
- Analytical validity (e.g., assay sensitivity thresholds).
Cross-validate findings using orthogonal methods (e.g., CRISPR knockouts to confirm target specificity) and align interpretations with established biochemical pathways .
Q. What advanced strategies can isolate this compound’s mechanism of action from structurally analogous compounds?
Answer:
- Comparative SAR studies : Modify functional groups (e.g., hydroxylation sites) and test activity changes.
- Computational docking : Map binding affinities to target proteins (e.g., cytochrome P450 isoforms).
- Isotope labeling : Trace metabolic pathways in in vivo models.
Validate findings with knockout organisms or competitive inhibition assays .
Q. How should researchers integrate this compound into a broader theoretical framework for drug discovery?
Answer: Link findings to existing theories, such as:
Q. What methodologies ensure rigor in comparative studies of this compound derivatives?
Answer:
- Standardized assays : Use identical cell lines, incubation times, and equipment across studies.
- Blinded analysis : Mask sample identities during data collection to reduce bias.
- Multivariate statistics : Apply PCA or cluster analysis to differentiate derivative efficacy.
Publish raw datasets and code in supplementary materials for independent verification .
Methodological Considerations
- Data Presentation : Include tables summarizing key parameters (e.g., Table 1).
| Parameter | Example Value | Validation Method |
|---|---|---|
| Purity | ≥95% | HPLC with UV/RI detection |
| Solubility | 2.3 mg/mL in DMSO | Nephelometry |
| IC₅₀ (Anticancer) | 1.8 µM (HeLa cells) | MTT assay, n=6 replicates |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
